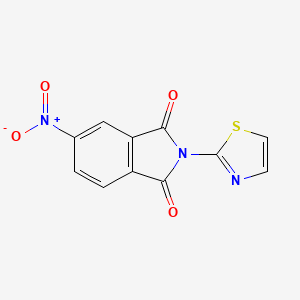![molecular formula C17H16N2O3 B3826194 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one](/img/structure/B3826194.png)
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one
描述
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one, also known as DNP, is a yellow crystalline powder that is commonly used in scientific research. DNP is a potent uncoupler of oxidative phosphorylation, which makes it a valuable tool for studying metabolic processes. In
科学研究应用
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one is widely used in scientific research as a tool for studying metabolic processes. It is commonly used to measure mitochondrial respiration rates, as it uncouples oxidative phosphorylation and allows researchers to measure the rate of oxygen consumption in cells. 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one is also used to study the effects of metabolic inhibitors and activators on cellular metabolism.
作用机制
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one acts as an uncoupler of oxidative phosphorylation by disrupting the proton gradient across the mitochondrial inner membrane. This disrupts the production of ATP, which leads to an increase in oxygen consumption as the cell attempts to compensate for the lack of ATP production. This increase in oxygen consumption is used to measure mitochondrial respiration rates.
Biochemical and Physiological Effects
3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one has been shown to have a number of biochemical and physiological effects. It has been shown to increase metabolic rate and energy expenditure, which has led to its use as a weight loss supplement. However, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one can also cause hyperthermia, sweating, and even death at high doses.
实验室实验的优点和局限性
The advantages of using 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one in lab experiments include its ability to uncouple oxidative phosphorylation and its ability to measure mitochondrial respiration rates. However, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one is toxic at high doses and can cause hyperthermia and other side effects. It is also important to note that 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one should only be used by trained professionals in a controlled laboratory setting.
未来方向
There are a number of future directions for research involving 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one. One area of research is the development of new uncoupling agents that are less toxic than 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one. Another area of research is the use of 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one in the treatment of metabolic disorders such as obesity and type 2 diabetes. Additionally, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one could be used to study the effects of metabolic inhibitors and activators on cellular metabolism in a variety of different cell types.
Conclusion
In conclusion, 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one, or 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one, is a valuable tool for studying metabolic processes in scientific research. Its ability to uncouple oxidative phosphorylation and measure mitochondrial respiration rates makes it a valuable tool for researchers. However, it is important to use 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one in a controlled laboratory setting and to be aware of its potential side effects. Future research involving 3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)-2-propen-1-one could lead to the development of new uncoupling agents and new treatments for metabolic disorders.
属性
IUPAC Name |
(E)-3-[4-(dimethylamino)phenyl]-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-18(2)15-9-6-13(7-10-15)8-11-17(20)14-4-3-5-16(12-14)19(21)22/h3-12H,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUZGQVCAOWWHD-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-dimethylaminophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-chloro-2-methylphenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3826114.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3826121.png)
![N-(4-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B3826123.png)
![N'-[1-(4-bromophenyl)butylidene]cyclopropanecarbohydrazide](/img/structure/B3826128.png)
![N'-[1-(4-methoxyphenyl)butylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B3826131.png)
![3-[(benzylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B3826133.png)
![methyl 4-[2-(4-phenyl-1,3-thiazol-2-yl)carbonohydrazonoyl]benzoate](/img/structure/B3826144.png)
![4-[methyl(phenyl)amino]benzaldehyde (4-phenyl-1,3-thiazol-2-yl)hydrazone](/img/structure/B3826145.png)
![4-[2-(pentyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3826151.png)
![1H-naphtho[1,2-e][1,3]oxazin-2(3H)-ol](/img/structure/B3826154.png)
![4-{2-[(4-nitrobenzoyl)amino]phenoxy}phthalic acid](/img/structure/B3826168.png)

![4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]dimorpholine](/img/structure/B3826178.png)
